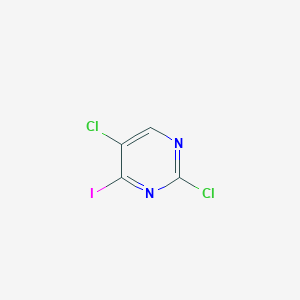
tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl group, a fluoro-hydroxyethyl substituent, and an azetidine ring
Preparation Methods
The synthesis of tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluoro-hydroxyethyl group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced, followed by hydroxylation.
Attachment of the tert-butyl group: This is usually done through esterification reactions using tert-butyl alcohol and appropriate carboxylate precursors.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Esterification and Hydrolysis: The ester group can undergo hydrolysis to form carboxylic acids or can be involved in esterification reactions to form new esters.
Scientific Research Applications
Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The fluoro-hydroxyethyl group can form hydrogen bonds and participate in electrostatic interactions, while the azetidine ring can provide steric effects that influence binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate include:
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: Lacks the fluoro group, which may result in different reactivity and binding properties.
Tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate: Contains additional fluorine atoms, which can significantly alter its electronic properties and reactivity.
Tert-butyl 3-(1-fluoro-2-hydroxyethylidene)azetidine-1-carboxylate: Features a different arrangement of the fluoro and hydroxy groups, leading to distinct chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of steric and electronic effects that can be fine-tuned for various applications.
Properties
CAS No. |
1784559-60-9 |
|---|---|
Molecular Formula |
C10H18FNO3 |
Molecular Weight |
219.3 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



